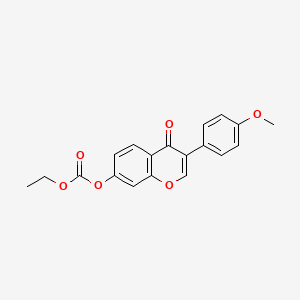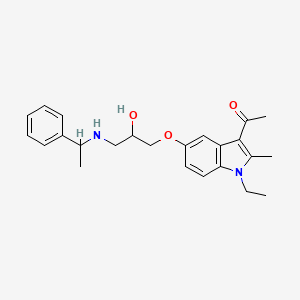
1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone is a complex organic compound, often of interest in various fields of chemistry and biology due to its unique structure and reactive properties. This compound features an indole core, a characteristic moiety in many natural and synthetic biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the indole core, followed by ethylation, and subsequent functionalization.
A possible synthetic route might involve the reaction of a methyl-substituted indole with ethyl halides in the presence of a base to introduce the ethyl group.
Subsequent steps could include the addition of hydroxy and amino groups via nucleophilic substitution and condensation reactions, employing reagents like sodium hydroxide and phenylethylamines under controlled temperature conditions.
Industrial Production Methods:
Industrial production would scale up these reactions using continuous flow processes to ensure consistent quality and yield.
Catalytic processes and solvent optimization would be crucial to enhance efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation at the hydroxy group, forming carbonyl compounds.
Reduction: Reduction reactions could be utilized to modify the ketone or aromatic rings.
Substitution: Halogenation or alkylation can occur at various positions on the indole core, given suitable conditions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or Jones reagent.
Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Electrophilic substitution reactions using reagents like halogens, sulfuric acid, or alkylating agents.
Major Products:
Products of these reactions could range from hydroxylated derivatives to fully reduced aromatic rings, depending on the conditions applied.
科学研究应用
1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone has a range of applications:
In Chemistry: Useful as a building block for synthesizing more complex molecules, particularly in organic and medicinal chemistry.
In Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development and pharmacological studies.
In Medicine: Potential use in creating compounds with therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial agents.
In Industry: Could be utilized in the development of dyes, pigments, or as intermediates in the synthesis of various chemical products.
作用机制
The compound’s mechanism of action would involve interactions with biological macromolecules:
Molecular Targets: Likely targets include enzymes and receptors in biological systems, given the compound’s structure.
Pathways Involved: The compound could modulate pathways related to signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Compounds with analogous indole structures, such as serotonin or melatonin derivatives.
Other hydroxyalkylated indoles or amino-substituted indoles.
Uniqueness:
The combination of the specific substituents on the indole core sets 1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone apart, providing it with unique physicochemical and biological properties that might be distinct from its analogs.
That should cover it all! What do you think?
属性
IUPAC Name |
1-[1-ethyl-5-[2-hydroxy-3-(1-phenylethylamino)propoxy]-2-methylindol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-5-26-17(3)24(18(4)27)22-13-21(11-12-23(22)26)29-15-20(28)14-25-16(2)19-9-7-6-8-10-19/h6-13,16,20,25,28H,5,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSCDLYTAFULIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CNC(C)C3=CC=CC=C3)O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
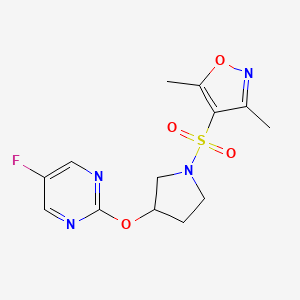
![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)

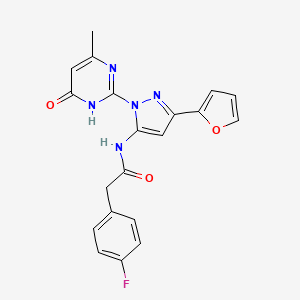
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2699874.png)
![6-ethyl 3-methyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2699876.png)
![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)

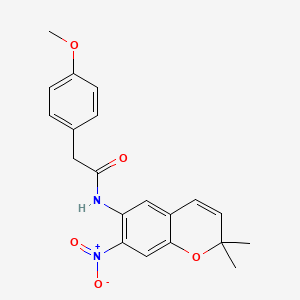
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)

![Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2699889.png)
